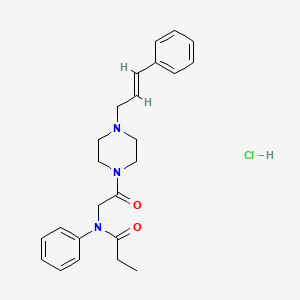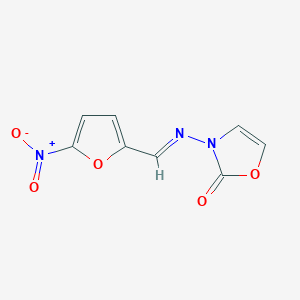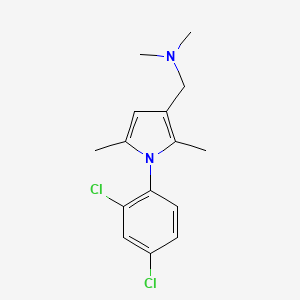
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl ethylidene moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of alpha-Hydroxy-alpha-methylbenzeneacetic acid with 2-chlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which (E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The chlorophenyl moiety can engage in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share structural similarities but differ in their functional groups and biological activities.
Hydroxycinnamic acids: Ferulic acid and caffeic acid are similar in their phenolic structure but have distinct chemical properties and applications.
Benzothiazoles: These compounds, such as benzothiazole and its derivatives, have different core structures but exhibit similar biological activities.
Uniqueness
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
133687-85-1 |
|---|---|
分子式 |
C17H17ClN2O2 |
分子量 |
316.8 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxy-2-phenylpropanamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(14-10-6-7-11-15(14)18)19-20-16(21)17(2,22)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,20,21)/b19-12+ |
InChIキー |
KCZUHFLXVBUZHB-XDHOZWIPSA-N |
異性体SMILES |
C/C(=N\NC(=O)C(C)(C1=CC=CC=C1)O)/C2=CC=CC=C2Cl |
正規SMILES |
CC(=NNC(=O)C(C)(C1=CC=CC=C1)O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
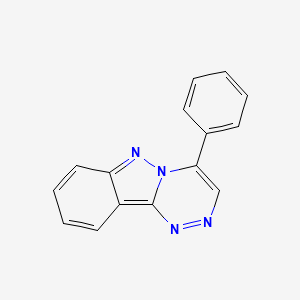
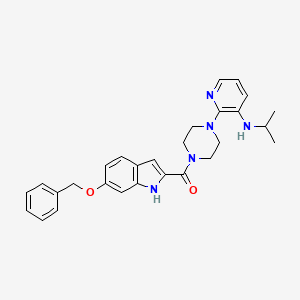
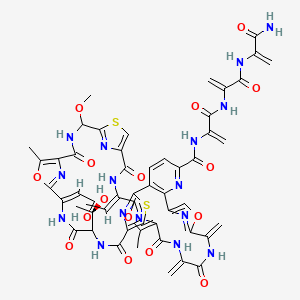
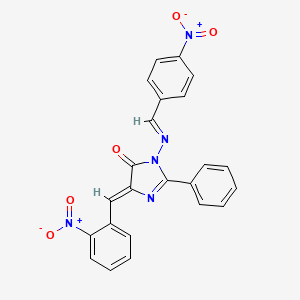
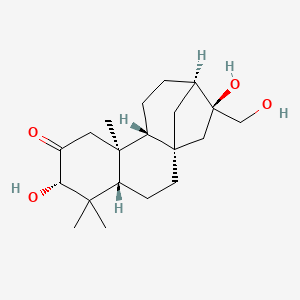
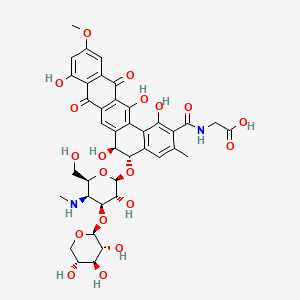
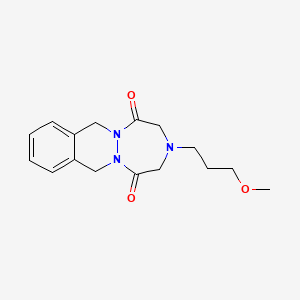

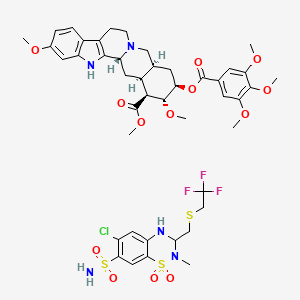
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
